molecular formula C29H26N2O2 B464700 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide CAS No. 224033-16-3

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide

Cat. No.: B464700
CAS No.: 224033-16-3
M. Wt: 434.5g/mol
InChI Key: MKOQBKNPCWCOEM-UHFFFAOYSA-N
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Description

“2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” is a chemical compound with the molecular formula C29H26N2O2 . It is functionally related to a phenylacetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR and IR . The exact structure would need to be confirmed through these or other analytical methods.

Scientific Research Applications

Synthetic Chemistry and Catalysis

Phenylacetamides like 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide are pivotal in synthetic chemistry due to their presence in drug molecules and natural products. A notable study by Yun Wang et al. (2020) presented a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method is synthetically advantageous for producing steric hinderance, which is challenging via palladium-catalyzed aminocarbonylation, showing wide functional group tolerance under mild conditions (Wang et al., 2020).

Antitumor Activity

The antitumor activity of phenylacetamide derivatives was investigated, revealing significant findings. L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines. This research underscores the potential therapeutic applications of phenylacetamide derivatives in oncology (Yurttaş et al., 2015).

Anticonvulsant Properties

The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by A. Camerman et al. (2005) delved into the structural basis for the anticonvulsant activities of these compounds. By comparing stereochemical properties with phenytoin, the research identified specific molecular features responsible for the anticonvulsant activities, suggesting a promising avenue for developing new anticonvulsant drugs (Camerman et al., 2005).

Metabolic Profiling in Drug Metabolism

Metabolic phenotyping offers insights into the metabolism and hepatotoxicity of drugs like acetaminophen, closely related to phenylacetamides. M. Coen's work on applying multi-platform metabolic profiling to study acetaminophen metabolism in both in vivo models and humans sheds light on the mechanism of drug-induced hepatotoxicity and identifies potential biomarkers for improved disease stratification (Coen, 2015).

Future Directions

The future directions for research on “2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” could include further investigation into its synthesis, properties, and potential applications . This could lead to the development of new pharmaceutical compounds or improvements to existing ones.

Properties

IUPAC Name

2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOQBKNPCWCOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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